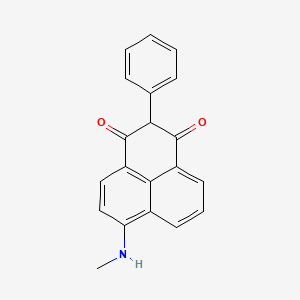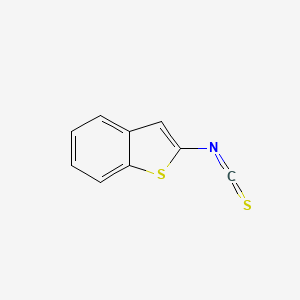
2-Isothiocyanato-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the benzothiophene structure. Benzothiophenes are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-1-benzothiophene can be achieved through several methods. One common approach involves the reaction of 2-aminobenzothiophene with thiophosgene (CSCl2) to form the isothiocyanate derivative. This reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition of the reactants .
Another method involves the use of primary amines and carbon disulfide (CS2) in the presence of a base to form dithiocarbamate intermediates, which are then desulfurized to yield the isothiocyanate product . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of phenyl isothiocyanate and corresponding amines under mild conditions with dimethylbenzene as the solvent . This method is preferred for its low toxicity, safety, and high yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions to yield different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, alcohols, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include thioureas, carbamates, and dithiocarbamates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Isothiocyanato-1-benzothiophene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-1-benzothiophene involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to induce stress response pathways that restore cellular redox and protein homeostasis . This leads to the resolution of inflammation and protection against oxidative stress. Additionally, high concentrations of the compound can cause cell cycle arrest and selectively induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Isothiocyanato-1-benzothiophene include:
2-Isothiocyanato-1-naphthalene: Another isothiocyanate derivative with a naphthalene ring instead of a benzothiophene ring.
2-Isothiocyanato-1-thiophene: A simpler isothiocyanate derivative with a thiophene ring.
Phenyl isothiocyanate: A widely used isothiocyanate compound with a phenyl ring.
Uniqueness
This compound is unique due to its benzothiophene structure, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its biological activity compared to simpler isothiocyanate derivatives .
Properties
CAS No. |
112855-48-8 |
|---|---|
Molecular Formula |
C9H5NS2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
2-isothiocyanato-1-benzothiophene |
InChI |
InChI=1S/C9H5NS2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H |
InChI Key |
JMMDYDOEKMLMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)

![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)

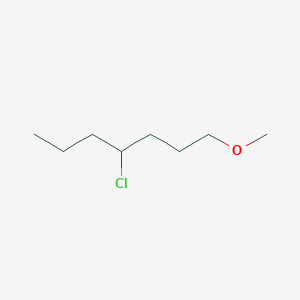
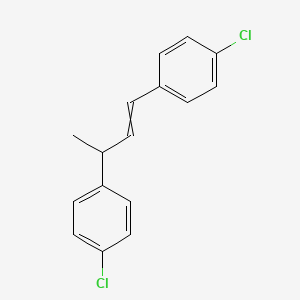
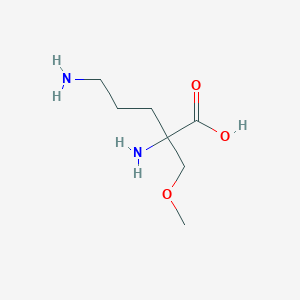
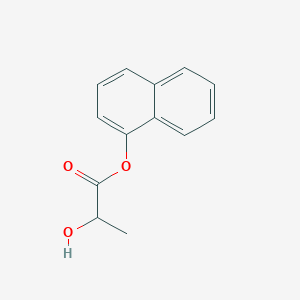
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
